6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
Description
The compound 6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one features a pyrimidin-4(3H)-one core substituted at positions 2 and 6. The 2-position is occupied by a 4-phenylpiperazinyl group, which is a common pharmacophore in bioactive molecules due to its ability to modulate receptor interactions, particularly in the central nervous system . The 6-position contains a [(4-methylphenyl)thio]methyl group, introducing a sulfur-linked aromatic moiety that may enhance lipophilicity and influence metabolic stability .
Properties
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-17-7-9-20(10-8-17)28-16-18-15-21(27)24-22(23-18)26-13-11-25(12-14-26)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMSMISXQMIKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the cyclization of appropriate precursors such as 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.
Thioether Linkage Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a methylphenyl thiol under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to drive the reactions to completion. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyrimidin-4(3H)-one vs. Thieno-Pyrimidinone Derivatives
- Target Compound : Pyrimidin-4(3H)-one core.
- 7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one (CAS: 1226457-63-1): Features a thieno[3,2-d]pyrimidinone core fused with a thiophene ring.
- Impact: Thieno-pyrimidinones often exhibit altered solubility and binding kinetics compared to pyrimidinones due to increased planarity and electron density .
Substituted Pyrimidinones with Alternative Cores
- 2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one: Retains the pyrimidinone core but substitutes the 6-position with a methyl group instead of a thioether-linked aromatic moiety. The 4-fluorophenyl group on the piperazine may enhance metabolic stability compared to the unsubstituted phenyl group in the target compound .
Substituent Analysis
Piperazine Modifications
- Target Compound : 4-Phenylpiperazinyl group at position 2.
- 2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one : Substitutes the phenyl group with a 4-fluorophenyl, introducing electron-withdrawing effects that could alter receptor affinity .
- 8-((4-Phenylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one: Demonstrates piperazine linked via a methylene group to a pyrido-pyrimidinone core, suggesting flexibility in spacer design .
Thioether-Linked Substituents
- Target Compound : [(4-Methylphenyl)thio]methyl at position 6.
- 6-AMINO-2-[(4-FLUOROBENZYL)THIO]PYRIMIDIN-4(3H)-ONE: Uses a fluorobenzylthio group, which may improve bioavailability via halogen bonding .
Physicochemical and Structural Properties
Key Research Findings
Piperazine Substitutions : Fluorination of the piperazine phenyl group (e.g., 4-fluorophenyl) enhances metabolic stability but may reduce binding affinity in certain receptor targets compared to unsubstituted phenyl .
Thioether vs.
Core Modifications: Thieno-pyrimidinones exhibit redshifted UV absorption compared to pyrimidinones, suggesting electronic differences that could impact photostability .
Biological Activity
6-{[(4-methylphenyl)thio]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's structure includes a pyrimidine ring with various substituents that may enhance its biological activity against several targets, including cancer and infectious diseases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 492.7 g/mol. The structural characteristics are pivotal for understanding its biological interactions.
The biological activity of this compound is thought to involve interactions with specific enzymes or receptors implicated in various disease pathways. Similar compounds have shown activity against cancer cell lines and other biological targets, suggesting that this compound may also exhibit significant pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated:
- Cytotoxicity : The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 | 0.48 |
| Example B | HCT-116 | 0.78 |
These values indicate that the compound may be effective at low concentrations, which is desirable for therapeutic agents.
Mechanistic Insights
Flow cytometry analyses have revealed that such compounds can induce apoptosis in cancer cells by increasing caspase activity, leading to programmed cell death. This mechanism is crucial for developing effective anticancer therapies.
Case Studies
In a comparative study, a series of pyrimidine derivatives were synthesized and evaluated for their biological activities. The findings suggested that the presence of specific substituents significantly influenced the anticancer efficacy:
- Substituent Variability : The introduction of electron-donating or electron-withdrawing groups at strategic positions on the aromatic rings was found to enhance or diminish activity.
- Selectivity : Compounds were evaluated for selectivity against non-cancerous cells, which is critical for minimizing side effects in potential therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
